molecular formula C11H8ClFN2O2 B8491757 1-(4-Fluorophenyl)-4-methoxy-pyrazole-3-carbonyl chloride

1-(4-Fluorophenyl)-4-methoxy-pyrazole-3-carbonyl chloride

Cat. No. B8491757
M. Wt: 254.64 g/mol
InChI Key: KHFLRNXMQGZWSO-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

E2 (100 mg, 0.42 mmol, 1.0 eq.) was heated in thionyl chloride (1 mL) for 4 h under reflux. Solvent was removed in vacuo and the crude material was resolved in dry toluene and evaporated under reduced pressure again to yield E3. The crude material was used in the next step without further purification.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([C:15]([OH:17])=O)=[N:9]2)=[CH:4][CH:3]=1.S(Cl)([Cl:20])=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([C:15]([Cl:20])=[O:17])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)OC)C(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure again

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)OC)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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